Reduced Gastric Ulcerogenicity vs. Indomethacin: 7-Fold to 10-Fold Lower Potency in Preclinical Models
In a direct head-to-head preclinical comparison, proglumetacin maleate (PGM) demonstrated markedly reduced ulcerogenic potency on the gastric mucosa relative to its active metabolite indomethacin (IND). At doses producing equivalent COX inhibition, PGM exhibited approximately 7-fold to 10-fold lower gastric mucosal damaging effects [1]. This differential persists, though attenuated, with repeated dosing. The reduced ulcerogenicity is mechanistically attributed to the release of proglumide upon prodrug cleavage, which confers antisecretory and gastroprotective effects absent in indomethacin alone [2].
| Evidence Dimension | Gastric mucosal ulcerogenic potency (relative to indomethacin) |
|---|---|
| Target Compound Data | 1/7 potency (fasting rats); 1/10 potency (fed rats) after single oral dose |
| Comparator Or Baseline | Indomethacin: reference potency = 1 |
| Quantified Difference | 7-fold to 10-fold reduction in ulcerogenicity on a molar basis |
| Conditions | Rat gastric mucosa; single oral dose; ulcerogenic effects assessed 4 hr post-administration |
Why This Matters
This quantitative safety advantage directly informs compound selection for chronic inflammation models where gastrointestinal toxicity is a confounding variable or limiting factor.
- [1] Ono N, Sunami A, Yamamoto N, Yamasaki Y, Miyake H. Pharmacological studies on proglumetacin maleate, a new non-steroidal anti-inflammatory drug. (3) Damaging effects on the gastrointestinal tract. Nihon Yakurigaku Zasshi. 1986;88(3):205-213. doi:10.1254/fpj.88.205. PMID: 3098653. View Source
- [2] Conti P, Alesse E, Cifone MG. Comparative effects of indomethacin and proglumetacin on 6-oxo-PGF1 alpha released ex vivo by rat gastric mucosa. Int J Tissue React. 1986;8(1):31-34. PMID: 3512465. View Source
